2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methylsulfonyl phenyl group, a naphthyl group, and a thiazolyl acetamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the naphthyl group and the methylsulfonyl phenyl group. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce modified thiazole rings. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide: can be compared with other thiazole-based compounds and sulfonyl derivatives.
Naphthyl thiazole derivatives: These compounds share structural similarities and may exhibit comparable biological activities.
Methylsulfonyl phenyl derivatives: These compounds also feature the methylsulfonyl group, which can influence their chemical reactivity and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-29(26,27)17-11-9-15(10-12-17)13-21(25)24-22-23-20(14-28-22)19-8-4-6-16-5-2-3-7-18(16)19/h2-12,14H,13H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKUODZAILWCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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